7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound with a molecular formula of C22H14FN3O3. This compound is characterized by its unique structure, which includes a fluorine atom, a methylpyridinyl group, and a dihydrochromeno-pyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-aminobenzophenone, followed by cyclization and fluorination reactions. The reaction conditions often require the use of organic solvents such as tetrahydrofuran and catalysts like palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its fluorine atom can serve as a probe in NMR spectroscopy to investigate molecular interactions .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Quinolinyl-pyrazoles
- Fluorinated Pyridines
Comparison: Compared to similar compounds, 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific structural features, such as the dihydrochromeno-pyrrole core and the presence of both fluorine and methylpyridinyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C23H15FN2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15FN2O3/c1-13-6-5-9-18(25-13)26-20(14-7-3-2-4-8-14)19-21(27)16-12-15(24)10-11-17(16)29-22(19)23(26)28/h2-12,20H,1H3 |
InChI Key |
GQDCQLWYSURZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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